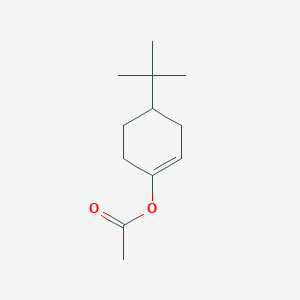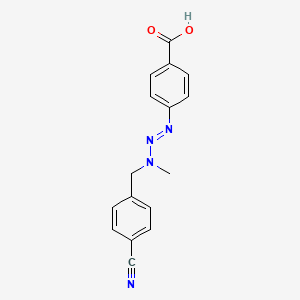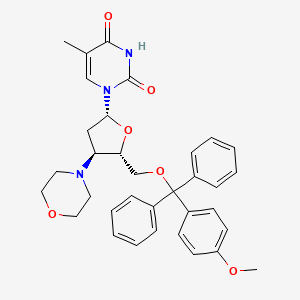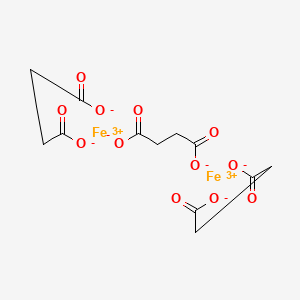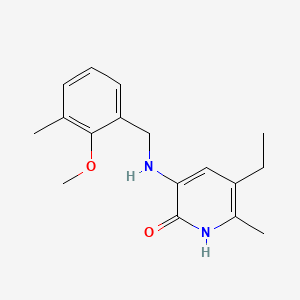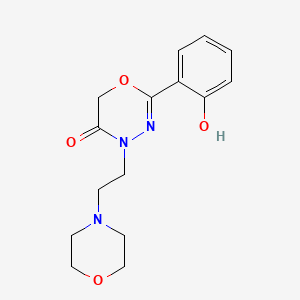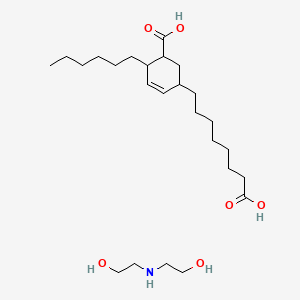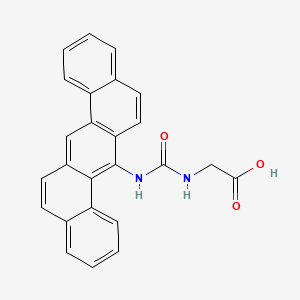
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- is a complex organic compound that combines the amino acid glycine with a polycyclic aromatic hydrocarbon, dibenz(a,h)anthracene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- typically involves the coupling of glycine with dibenz(a,h)anthracene through a carbamoylation reaction. This process can be achieved using various reagents and catalysts to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various catalysts and solvents depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
科学的研究の応用
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with amino acids.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and DNA.
Medicine: Explored for its potential therapeutic applications, particularly in the context of cancer research due to the known carcinogenic properties of dibenz(a,h)anthracene.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
作用機序
The mechanism of action of GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- involves its interaction with molecular targets such as proteins and DNA. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, potentially causing mutations and affecting gene expression. Additionally, its interaction with proteins can alter their function and stability, leading to various biological effects.
類似化合物との比較
Similar Compounds
Dibenz(a,h)anthracene: A polycyclic aromatic hydrocarbon with similar structural properties but lacking the glycine moiety.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Glycine: The simplest amino acid, which serves as a building block for proteins.
Uniqueness
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- is unique due to its combination of an amino acid with a polycyclic aromatic hydrocarbon. This dual nature allows it to interact with both biological molecules and organic materials, making it a versatile compound for various applications.
特性
CAS番号 |
63041-44-1 |
|---|---|
分子式 |
C25H18N2O3 |
分子量 |
394.4 g/mol |
IUPAC名 |
2-(naphtho[1,2-b]phenanthren-14-ylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C25H18N2O3/c28-22(29)14-26-25(30)27-24-20-12-11-15-5-1-3-7-18(15)21(20)13-17-10-9-16-6-2-4-8-19(16)23(17)24/h1-13H,14H2,(H,28,29)(H2,26,27,30) |
InChIキー |
BKZKQUSLMPCYIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3NC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)


